molecular formula C6H8N4S B2627255 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 552881-02-4

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2627255
CAS No.: 552881-02-4
M. Wt: 168.22
InChI Key: RHPUOPUXYYBHMN-UHFFFAOYSA-N
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Description

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse pharmacological activities. This compound is a fusion of two pharmaceutically active moieties: triazole and thiadiazine. The ability of this compound to form hydrogen bonds makes it a precise pharmacophore with a bioactive profile, allowing it to interact specifically with various target receptors .

Preparation Methods

The synthesis of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of triazole derivatives with thiadiazine derivatives. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with phenacyl bromides in the presence of a base such as potassium hydroxide. The reaction is usually carried out in refluxing ethanol for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include bases like potassium hydroxide, solvents like ethanol, and catalysts such as piperidine. Major products formed from these reactions include various substituted triazolothiadiazine derivatives with potential pharmacological activities.

Scientific Research Applications

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of receptor function. For example, it has been shown to inhibit the activity of enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . The pathways involved in its action include disruption of enzyme-substrate interactions and modulation of signal transduction pathways.

Comparison with Similar Compounds

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents and the resulting bioactive profile, making it a valuable compound for drug design and development.

Biological Activity

3,6-Dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological activity, focusing on antitumor properties, antioxidant effects, and potential applications in diabetes management.

  • Molecular Formula : C7H8N4S
  • Molecular Weight : 168.22 g/mol
  • CAS Number : 552881-02-4

Antitumor Activity

A significant body of research has highlighted the antitumor potential of derivatives of this compound. For instance:

  • Study Findings :
    • In vitro studies conducted on 60 cancer cell lines (including leukemia and breast cancer) demonstrated that derivatives exhibited notable antineoplastic activity. The compounds were shown to inhibit cell proliferation effectively .
    • Specific derivatives displayed enhanced activity against MDA-MB-468 breast cancer cells when substituents were modified .

Table 1: Antitumor Activity of Selected Derivatives

CompoundCancer Cell Line% Inhibition
3aMDA-MB-468High
2dCCRF-CEM (Leukemia)Moderate
2eA549 (Lung)Significant

Antioxidant Activity

Research has also indicated that certain derivatives possess antioxidant properties:

  • DPPH Free Radical Scavenging : Compounds were tested for their ability to scavenge DPPH radicals. For example, compound 2d exhibited an IC50 value of 16.97 µg/mL .

Table 2: Antioxidant Activity of Selected Compounds

CompoundIC50 Value (µg/mL)% Scavenging
2d16.9759.15
2e21.40Good

Anti-Diabetic Activity

The compound also shows promise in managing diabetes:

  • In Vivo Studies : In a streptozotocin-induced diabetic rat model, several derivatives demonstrated significant blood glucose-lowering activities. For instance, compounds showed up to 59.98% reduction in blood glucose levels .

The mechanism by which these compounds exert their biological effects is under investigation. Preliminary studies suggest that they may interact with cellular pathways involved in apoptosis and cell cycle regulation in cancer cells . Additionally, their antioxidant properties may stem from their ability to reduce oxidative stress within cells.

Properties

IUPAC Name

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-4-3-11-6-8-7-5(2)10(6)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPUOPUXYYBHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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